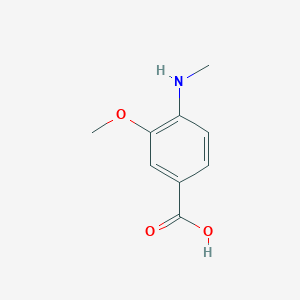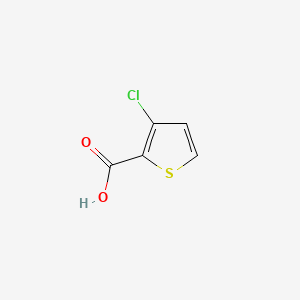
3-Chlorothiophene-2-carboxylic acid
Vue d'ensemble
Description
3-Chlorothiophene-2-carboxylic acid is a chemical compound that may be used in the synthesis of 3-chloro-N-[(4-chlorophenyl)(methyl)carbamothioyl]thiophene-2-carboxamide .
Synthesis Analysis
The synthesis of 3-Chlorothiophene-2-carboxylic acid involves various processes. It may be used in the synthesis of 3-chloro-N-[(4-chlorophenyl)(methyl)carbamothioyl]thiophene-2-carboxamide . The synthesis of this compound from 2-chlorothiophene involves Friedel-Crafts acylation with trichloroacetyl chloride under the action of aluminum trichloride .Molecular Structure Analysis
The molecular formula of 3-Chlorothiophene-2-carboxylic acid is C5H3ClO2S . The molecular weight is 162.59 . The InChI key is BXEAAHIHFFIMIE-UHFFFAOYSA-N .Chemical Reactions Analysis
3-Chlorothiophene-2-carboxylic acid may be used in the synthesis of 3-chloro-N-[(4-chlorophenyl)(methyl)carbamothioyl]thiophene-2-carboxamide . The synthesis of this compound from 2-chlorothiophene involves Friedel-Crafts acylation with trichloroacetyl chloride under the action of aluminum trichloride .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Chlorothiophene-2-carboxylic acid include a melting point of 186-190 °C , a boiling point of 291.7±20.0 °C , and a density of 1.6±0.1 g/cm3 .Applications De Recherche Scientifique
Organic Synthesis Applications
Synthesis of Alkyl Ethers and Related Compounds : Methyl 2-chloro-3-oxo-2,3-dihydrothiophene-2-carboxylates, derived from similar compounds like 3-Chlorothiophene-2-carboxylic acid, are used in producing thiophene-2,4-diols and 3,5-dialkoxythiophene-2-carboxylic acids. These compounds are valuable in synthesizing ethers of thiotetronic and α-halogenothiotetronic acids (Corral & Lissavetzky, 1984).
Friedel-Crafts Type Reactions : 2-Chlorothiophene, a related compound, undergoes reactions with active aromatic compounds in the presence of AlCl3, yielding 2-arylthiophenes and 5-chloro-2,2′-bithienyl as main products. This demonstrates its utility in creating various aromatic compounds (Sone, Yokoyama, Okuyama, & Sato, 1986).
Material Chemistry and Polymer Science
Electrochemical Oxidation and Polymer Films : Poly(3-chlorothiophene) films are prepared by electrochemical oxidation of 3-chlorothiophene in mixed electrolytes. This research shows the potential of 3-Chlorothiophene-2-carboxylic acid derivatives in creating conductive polymer films (Xu, Shi, Chen, Wang, Zhang, & Hong, 2003).
Synthesis and Applications in DNA Sensors : Derivatives of thiophene, such as 3-thiophene acetic acid, are synthesized for use in electrochemical DNA sensors. These derivatives, related to 3-Chlorothiophene-2-carboxylic acid, highlight its potential in biosensing applications (Kang, Kim, An, Lee, Cha, Lim, Park, & Chung, 2004).
Safety And Hazards
3-Chlorothiophene-2-carboxylic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and skin sensitization. It can also cause specific target organ toxicity (single exposure), with the target organs being the respiratory system .
Orientations Futures
Future directions for 3-Chlorothiophene-2-carboxylic acid could involve the development of more selective methods for the direct step-down reduction of carboxylic acids to arenes, proceeding via well-defined Pd(0)/(II) cycle . This method could supersede the two-step methods using less general substrates and show a much broader reaction scope owing to the versatility of Pd-catalysis .
Propriétés
IUPAC Name |
3-chlorothiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClO2S/c6-3-1-2-9-4(3)5(7)8/h1-2H,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXEAAHIHFFIMIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00351483 | |
| Record name | 3-Chlorothiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00351483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chlorothiophene-2-carboxylic acid | |
CAS RN |
59337-89-2 | |
| Record name | 3-Chlorothiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00351483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chlorothiophene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

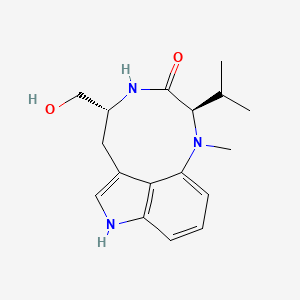
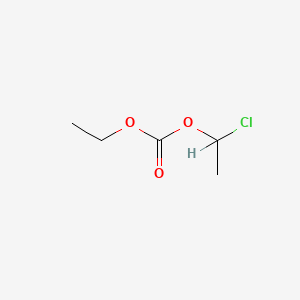

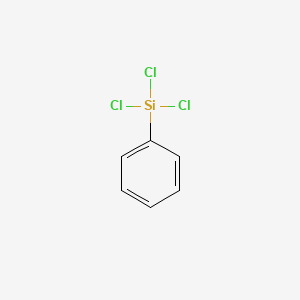
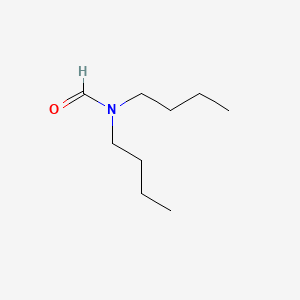
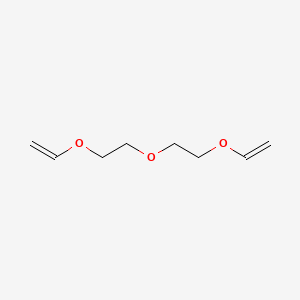
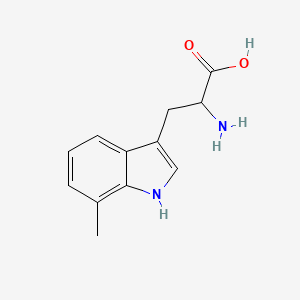
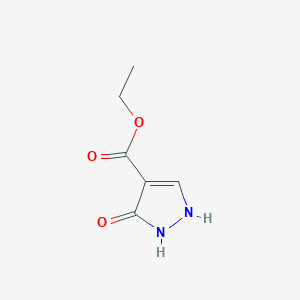

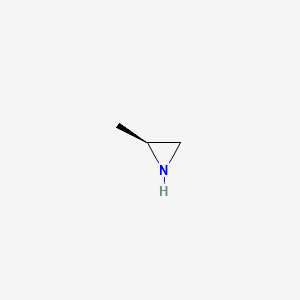
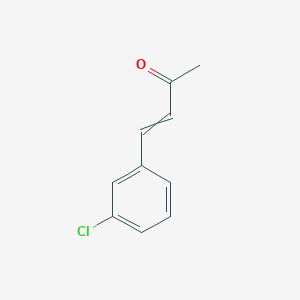
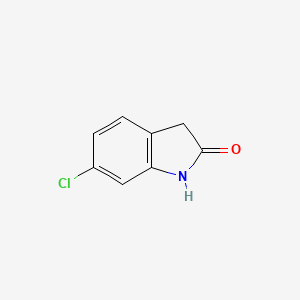
![Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate](/img/structure/B1630529.png)
